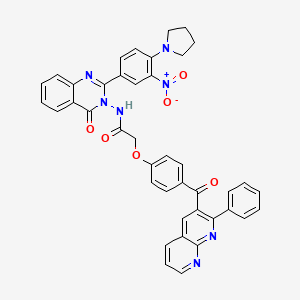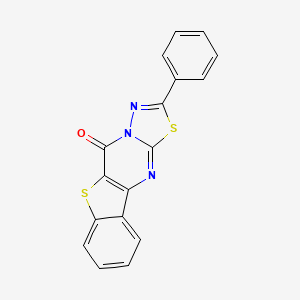
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- is a complex organic compound belonging to the naphthyridine family This compound features a naphthyridine core, which is a fused ring system consisting of two benzene rings and one pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. Subsequent functionalization steps introduce the chloro, dibutyl, and 2-methylpropyl groups through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles replace existing substituents on the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used, with reaction conditions varying based on the specific substituents.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Studied for its pharmacological effects, such as anticancer and immunomodulatory activities.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-3-carboxylic acid derivatives
Halogen-substituted naphthyridine compounds
Other naphthyridine-based pharmacophores
Uniqueness: 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-dibutyl-2-((2-methylpropyl)amino)- stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. This uniqueness allows it to be tailored for specific applications, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
156992-01-7 |
|---|---|
Formule moléculaire |
C21H31ClN4O |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
N,N-dibutyl-4-chloro-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H31ClN4O/c1-5-7-12-26(13-8-6-2)21(27)17-18(22)16-10-9-11-23-19(16)25-20(17)24-14-15(3)4/h9-11,15H,5-8,12-14H2,1-4H3,(H,23,24,25) |
Clé InChI |
GUOGKGVDGUUOGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


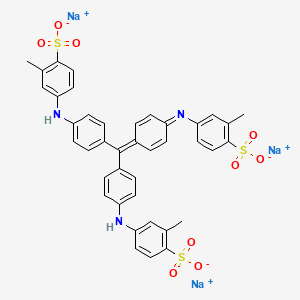

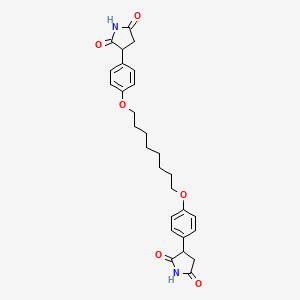
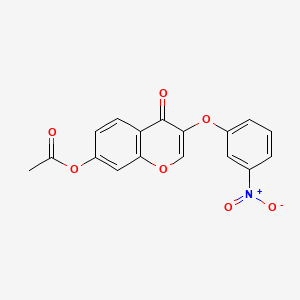
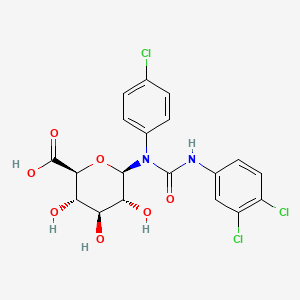
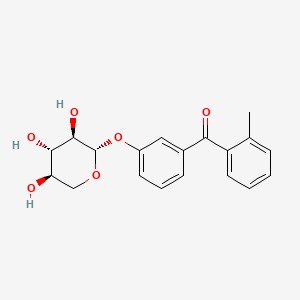
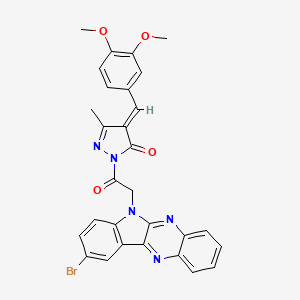
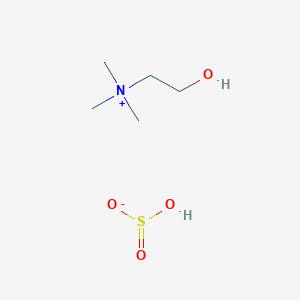
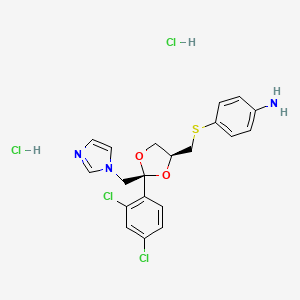
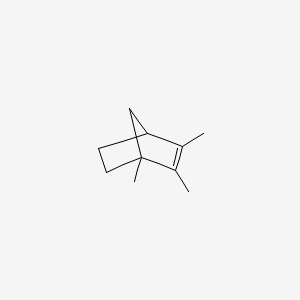

![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
